molecular formula C11H16N2OS B8421727 2-(2-Dimethylamino-ethoxy)-thiobenzamide

2-(2-Dimethylamino-ethoxy)-thiobenzamide

Cat. No.: B8421727
M. Wt: 224.32 g/mol
InChI Key: NKSDNCLJGFQYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Dimethylamino-ethoxy)-thiobenzamide is a thiobenzamide derivative characterized by a thioamide (-C(=S)-NH₂) core substituted with a 2-dimethylamino-ethoxy group at the benzene ring. This compound belongs to a broader class of thiobenzamides, which are structurally analogous to benzamides but feature a sulfur atom replacing the carbonyl oxygen.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzenecarbothioamide

InChI

InChI=1S/C11H16N2OS/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(12)15/h3-6H,7-8H2,1-2H3,(H2,12,15)

InChI Key

NKSDNCLJGFQYAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Methods :

  • The Hantzsch method (used for thiazoles) offers moderate yields but requires multi-step sequences .
  • Direct lithiation-isothiocyanate routes (e.g., for 2a–2i) are efficient for introducing methoxyvinyl groups but may require stringent anhydrous conditions .
2.3 Metabolic Stability and Oxidation

Thiobenzamides undergo microsomal S-oxidation to sulfenic acids (TBSO) and further degradation to benzamides. Key findings:

  • 2-(2-Dimethylamino-ethoxy)-thiobenzamide: Predicted to follow similar S-oxidation via FAD-containing monooxygenases (FMOs), as seen in rat liver microsomes for thiobenzamide (TB) .
  • Ethionamide: A structurally related antitubercular drug, is activated by EtaA (a flavoprotein monooxygenase) via S-oxidation, analogous to TB metabolism .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 2a) may slow oxidation compared to electron-withdrawing groups (e.g., bromo in 2h) .

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